Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate

Catalog No.
S791515
CAS No.
91000-53-2
M.F
C7H16NNaO6S
M. Wt
265.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2...

CAS Number

91000-53-2

Product Name

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate

IUPAC Name

sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate

Molecular Formula

C7H16NNaO6S

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C7H17NO6S.Na/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14;/h8-11H,1-6H2,(H,12,13,14);/q;+1/p-1

InChI Key

FEGYIWVHCSRXCG-UHFFFAOYSA-M

SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)[O-].[Na+]

Buffering Capacity

TAPS functions as a Good's buffer, meaning it effectively maintains a stable pH within a specific range [1]. This property is crucial in biological experiments where even minor pH fluctuations can disrupt enzymatic activity, protein structure, and cellular processes [1].

Here's a link to the source that explains the role of buffers in biological experiments:

Physiological Range

A significant advantage of TAPS is its buffering range, which is particularly well-suited for biological systems. It typically functions between pH 6.8 and 8.0 [2]. This range encompasses the physiological pH of most biological systems, allowing researchers to maintain optimal conditions for cells, enzymes, and other biomolecules.

You can find information on the physiological pH range of biological systems here:

Cell Culture

TAPS finds application in cell culture media to maintain a constant pH. This ensures optimal growth conditions for various cell lines by preventing detrimental effects from pH fluctuations [3]. Consistent pH is essential for proper cell function, proliferation, and differentiation.

Here's a link discussing the importance of pH in cell culture:

Protein Biochemistry

The zwitterionic nature of TAPS minimizes non-specific interactions with proteins [4]. This makes it a valuable tool in protein purification and manipulation experiments. By minimizing unwanted interactions, TAPS allows researchers to isolate and study proteins with greater accuracy and efficiency.

This resource provides information on zwitterionic buffers and their interactions with proteins:

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate, commonly referred to as TAPSO sodium salt, is a zwitterionic compound characterized by its unique structure that includes hydroxyl, sulfonate, and hydroxymethyl groups. Its molecular formula is C7H16NNaO7SC_7H_{16}NNaO_7S with a molecular weight of approximately 282.27 g/mol. The compound is known for its high solubility in water, which enhances its utility in various applications, particularly in biochemical and molecular biology studies .

As mentioned earlier, TAPS functions as a buffer by reversibly accepting or donating protons, thereby maintaining a stable pH environment in biological experiments. This stable pH is crucial for the proper functioning of enzymes, proteins, and other biomolecules involved in various cellular processes [].

For instance, TAPS can be used to maintain a consistent pH during enzyme activity assays. Enzymes have specific pH ranges for optimal activity. Fluctuations in pH can denature the enzyme, leading to a loss of function. TAPS helps to mitigate these fluctuations, ensuring accurate measurement of enzyme activity [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling TAPS [].
  • Dust inhalation: Minimize dust generation. Wear a dust mask if necessary [].

The chemical behavior of sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate is influenced by its functional groups. The sulfonate group contributes to its acidity and solubility, while the hydroxyl groups enhance its reactivity. The compound can participate in various reactions typical of amines and sulfonates, including:

  • Acid-base reactions: The sulfonate group can act as a weak acid.
  • Nucleophilic substitutions: The amino group can undergo reactions typical of amines.
  • Buffering: As a zwitterionic buffer, it helps maintain pH stability in biochemical assays .

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate primarily serves as a biological buffer. It is effective in maintaining pH levels within biological systems, which is crucial for enzymatic reactions and cellular processes. Its structural similarity to GABA receptor ligands suggests potential interactions with GABAB receptors, making it a candidate for research into neurological applications .

The synthesis of sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate typically involves multi-step organic synthesis techniques. Common methods include:

  • Alkylation reactions: Introducing the hydroxymethyl and sulfonate groups onto a suitable precursor.
  • Hydroxylation: Using reagents that selectively add hydroxyl groups to the carbon framework.
  • Neutralization: Converting the resulting acid form into the sodium salt by neutralizing with sodium hydroxide or sodium carbonate .

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate has several applications:

  • Biological Buffers: It is widely used in laboratory settings to maintain stable pH levels during biochemical experiments.
  • Polymer Science: Its hydrophilic properties are exploited in synthesizing polyurethane dispersions with enhanced mechanical properties.
  • Surface Active Agents: The compound's ability to modify surface properties makes it useful in detergents and emulsifiers .

Research into the interactions of sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate has shown that it can influence various biochemical pathways due to its buffering capacity and structural similarities to neurotransmitter systems. Studies suggest that it may modulate receptor activity indirectly through pH stabilization and ionic interactions within cellular environments .

Several compounds share structural similarities with sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Sodium 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropane-1-sulfonate68399-81-50.98Higher buffering capacity due to additional hydroxymethyl groups
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate102783-62-00.83Contains bis(2-hydroxyethyl)amine structure enhancing solubility
N-Tris(hydroxymethyl)methylaminopropanesulfonic Acid29915-38-60.88Known for its use as a biological buffer with slightly different pH range

These compounds illustrate variations in structure that affect their physical and chemical properties while maintaining similar functional roles as buffers or surfactants .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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